molecular formula C15H18F3NO2 B13517337 Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13517337
M. Wt: 301.30 g/mol
InChI Key: ZJDKTDRUBFMRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl ester group and a trifluoromethyl group attached to the quinoline ring system. The incorporation of trifluoromethyl groups into organic molecules often enhances their biological properties, such as metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the quinoline ring, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific combination of a quinoline ring, a trifluoromethyl group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)10-7-8-19-12-9(10)5-4-6-11(12)15(16,17)18/h4-6,10,19H,7-8H2,1-3H3

InChI Key

ZJDKTDRUBFMRDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=C1C=CC=C2C(F)(F)F

Origin of Product

United States

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